molecular formula C4H9NO3 B1584372 Methyl 2-amino-3-hydroxypropanoate CAS No. 2104-89-4

Methyl 2-amino-3-hydroxypropanoate

Cat. No. B1584372
CAS RN: 2104-89-4
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxypropanoate, also known as serine methyl ester , is a well-characterized compound belonging to the polyhydroxyalkanoate (PHA) family. It exhibits biocompatibility, biodegradability, and favorable mechanical properties. These include high flexibility, tensile strength, and rigidity, making it an attractive biomaterial .

Synthesis Analysis

The biosynthesis of methyl 2-amino-3-hydroxypropanoate involves the efficient β-alanine biosynthetic pathway. Glycerol, a by-product of biodiesel production, serves as a promising carbon source for its production. Metabolic engineering strategies are employed to harness inexpensive and abundant raw materials, thereby reducing reliance on non-renewable sources .
  • Molecular Structure Analysis

    • Structure :
  • Physical and Chemical Properties Analysis

    • PSA (Polar Surface Area) : 72.55000 Ų
  • Future Directions

    • Assess life cycle sustainability and medical applications of poly(3HP) .
  • properties

    IUPAC Name

    methyl 2-amino-3-hydroxypropanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ANSUDRATXSJBLY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(CO)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H9NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60329047
    Record name Methyl 2-amino-3-hydroxypropanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60329047
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    119.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 2-amino-3-hydroxypropanoate

    CAS RN

    2104-89-4
    Record name Methyl 2-amino-3-hydroxypropanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60329047
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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